Amooranin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amooranina es un compuesto triterpenoide aislado de la corteza del tallo del árbol tropical Amoora rohituka, nativo del subcontinente indio. Este compuesto ha llamado la atención por sus potentes propiedades anticancerígenas. Se sabe que induce la apoptosis en las células cancerosas y ha demostrado eficacia para superar la resistencia a múltiples fármacos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La amooranina se extrae típicamente de la corteza del tallo de Amoora rohituka. El proceso de extracción implica el uso de solventes orgánicos para aislar el compuesto triterpenoide. El compuesto aislado se purifica posteriormente utilizando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de amooranina implica la extracción a gran escala de la fuente vegetal, seguida de procesos de purificación. El uso de métodos cromatográficos avanzados asegura la alta pureza del compuesto, que es esencial para su aplicación en formulaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Amooranina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en formas reducidas del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de amooranina, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Amooranin exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells, making it a promising candidate for cancer therapy.

In Vivo Studies

In animal models, specifically nude mice xenografts, this compound treatment resulted in significant tumor growth inhibition compared to control treatments. Notably:

- A dosage of 2 mg/kg was found to be more effective than higher doses, suggesting a dose-dependent response that challenges traditional notions of "more is better" in pharmacology .

- Gene expression profiling revealed that this compound upregulates genes involved in drug transport and apoptosis while downregulating those related to angiogenesis .

Reversal of Multidrug Resistance

This compound has been identified as a potent agent against multidrug-resistant cancer cells:

- It enhances the efficacy of established chemotherapeutics like doxorubicin by blocking P-glycoprotein-mediated drug efflux, thereby reversing drug resistance .

- This property is particularly valuable in treating cancers that have developed resistance to conventional therapies.

Clinical Implications and Future Research

The promising results from preclinical studies indicate that this compound could be a viable candidate for clinical trials targeting various malignancies:

- Future research should focus on elucidating the full spectrum of its biological activities and optimizing its formulations for enhanced therapeutic efficacy.

- Investigations into combination therapies involving this compound and other anticancer agents are warranted to explore synergistic effects further.

Summary Table of Key Findings

Case Study 1: Colon Carcinoma

In studies involving the SW620 human colon carcinoma cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 2.9 µg/mL. The compound induced apoptosis through mitochondrial pathway modulation, evidenced by cytochrome c release and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Breast Carcinoma

This compound was effective against breast carcinoma cell lines, showing up to 72% apoptosis at optimal concentrations. The activation of caspase pathways further corroborated its role as an anticancer agent .

Mecanismo De Acción

Amooranina ejerce sus efectos principalmente a través de la inducción de apoptosis en las células cancerosas. El mecanismo implica la activación de caspasas, que son enzimas proteolíticas que juegan un papel crucial en la ejecución de la apoptosis. Amooranina también provoca el arresto del ciclo celular en la fase G2/M, lo que lleva a la inhibición de la proliferación celular. Además, modula la expresión de varios genes involucrados en la apoptosis, la regulación del ciclo celular y la resistencia a los fármacos .

Compuestos similares:

Ácido oleanólico: Un compuesto triterpenoide con propiedades anticancerígenas similares.

Ácido betulínico: Otro triterpenoide conocido por sus actividades anticancerígenas y antiinflamatorias.

Ácido ursólico: Un triterpenoide con una amplia gama de actividades biológicas, incluidas las propiedades anticancerígenas, antiinflamatorias y antimicrobianas.

Singularidad de amooranina: Amooranina es única debido a su potente capacidad para inducir la apoptosis y superar la resistencia a múltiples fármacos en las células cancerosas. Su mecanismo de acción específico, que involucra la activación de caspasas y el arresto del ciclo celular G2/M, la diferencia de otros compuestos triterpenoides similares .

Comparación Con Compuestos Similares

Oleanolic Acid: A triterpenoid compound with similar anticancer properties.

Betulinic Acid: Another triterpenoid known for its anticancer and anti-inflammatory activities.

Ursolic Acid: A triterpenoid with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Uniqueness of Amooranin: this compound is unique due to its potent ability to induce apoptosis and overcome multidrug resistance in cancer cells. Its specific mechanism of action, involving caspase activation and G2/M cell cycle arrest, sets it apart from other similar triterpenoid compounds .

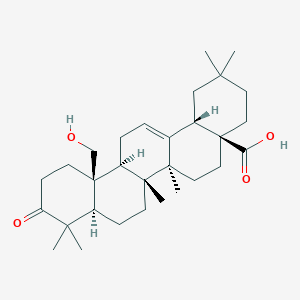

Propiedades

Fórmula molecular |

C30H46O4 |

|---|---|

Peso molecular |

470.7 g/mol |

Nombre IUPAC |

(4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-29(24(33)34)16-14-27(5)19(20(29)17-25)7-8-22-28(27,6)11-9-21-26(3,4)23(32)10-12-30(21,22)18-31/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30+/m0/s1 |

Clave InChI |

SEOWASFHYNYGBU-RHXAIUOTSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CCC(=O)C3(C)C)CO |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)CO)C)C2C1)C)C(=O)O)C |

Sinónimos |

25-hydroxy-3-oxoolean-12-en-28-oic acid amooranin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.